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Experimental Protocol: The Gutmann-Beckett Method

The most common experimental method for quantifying Lewis acidity involves using phosphine oxide

probes and monitoring the change in the ³¹P NMR chemical shift upon coordination to a Lewis acid [1] [2].

This is known as the Gutmann-Beckett method.

Key Reagents:

Lewis Acids: The antimony-based system discussed below is SbCl₃ activated by o-chloranil
[1].

Probes: Triphenylphosphine oxide (P) is frequently used [1] [2]. For comparative studies,
triethyl (E) and trioctyl (O) phosphine oxides are also employed, with E and O providing a
wider dynamic range in NMR response than P [2].
Solvent: Typically acetonitrile (MeCN) is used for titration studies [2].

Procedure:

Prepare a solution of the phosphine oxide probe (e.g., triphenylphosphine oxide) in a dry,

deuterated solvent.
Record the initial ³¹P NMR spectrum of the probe solution.

Titrate with incremental additions of the Lewis acid solution.
After each addition, record the ³¹P NMR spectrum.

The downfield chemical shift change (Δδ) of the ³¹P signal is directly related to the strength of
the Lewis acid-probe interaction. A larger Δδ indicates greater Lewis acidity [1] [2].
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The workflow for this method is summarized in the following diagram:
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Lewis Acidity of the SbCl₃/o-Chloranil System

The SbCl₃/o-chloranil system forms a highly Lewis acidic antimony(V) derivative. The data below illustrates

its strength compared to other known Lewis acids, using the Gutmann-Beckett method [1].

Table: Benchmarking Lewis Acidity using ³¹P NMR Chemical Shifts
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Lewis Acid
Phosphine Oxide
Probe

³¹P NMR Chemical
Shift (δ, ppm)

Key Comparison

SbCl₃/o-chloranil
adduct (1•OPPh₃)

Triphenylphosphine

oxide (P)

46.1 Comparable to SbCl₅

(46.3 ppm) [1]

Ph₃Sb(catCl) adduct
(A•OPPh₃)

Triphenylphosphine

oxide (P)

30.6 Significantly less acidic

than 1•OPPh₃ [1]

PhSbCl₂(cat) adduct
(2•OPPh₃)

Triphenylphosphine

oxide (P)

43.2 Less acidic than 1•OPPh₃

[1]

Ph₂SbCl(cat) adduct
(3•OPPh₃)

Triphenylphosphine

oxide (P)

42.1 Less acidic than 1•OPPh₃

[1]

Key Findings on the SbCl₃/o-Chloranil System:

High Lewis Acidity: The putative SbCl₃(catCl) synthon is calculated to have a higher chloride
ion affinity than SbCl₅, suggesting significant Lewis acidity. Its formation is driven by the presence of

a stabilizing Lewis base [1].
Experimental Evidence: The ³¹P NMR chemical shift of its triphenylphosphine oxide adduct (46.1

ppm) is nearly identical to that of the SbCl₅ adduct (46.3 ppm), confirming its comparable strength [1].
Applications: This powerful Lewis acid system can be used for THF polymerization and Friedel-
Crafts-type alkylation of benzene using 1-fluorooctane (involving C–F bond activation) [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Lewis Acidity of the SbCl3/o‐chloranil System - PMC [pmc.ncbi.nlm.nih.gov]

2. Molecular Influences on the Quantification of Lewis Acidity ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [chlorophosphorane Lewis acidity comparison benchmarks].

Smolecule, [2026]. [Online PDF]. Available at:

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 4 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12258677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12258677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12258677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12258677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12258677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12258677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12258677/
https://www.smolecule.com/products/s9091293?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12258677/
https://pubmed.ncbi.nlm.nih.gov/36943934/
https://www.smolecule.com/products/b9091293#chlorophosphorane-lewis-acidity-comparison-benchmarks
https://www.smolecule.com/products/b9091293#chlorophosphorane-lewis-acidity-comparison-benchmarks
https://www.smolecule.com/products/s9091293?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


[https://www.smolecule.com/products/b9091293#chlorophosphorane-lewis-acidity-comparison-

benchmarks]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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